3-(4-Benzylphenoxy)pyrrolidine
Description
3-(4-Benzylphenoxy)pyrrolidine is a pyrrolidine derivative featuring a benzylphenoxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle, is widely utilized in drug discovery due to its conformational flexibility and ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(4-benzylphenoxy)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17/h1-9,17-18H,10-13H2 |
InChI Key |
UEDMEPIOMZYMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 3-(4-benzylphenoxy)pyrrolidine and their properties, derived from the evidence:
Key Findings
Substituent Effects on Activity: Fluorination (e.g., compound 29) or dimethylation (compound 30) of pyrrolidine preserves potency compared to non-substituted analogues, likely due to maintained steric and electronic profiles . Replacing pyrrolidine with D-proline (compound 31) significantly reduces activity, underscoring the importance of pyrrolidine’s ring conformation in target engagement .
Stereochemistry and Activity :
- In benzofuroxan-based pyrrolidine derivatives, stereochemistry (e.g., 3-deoxysphingomyelin analogues) was irrelevant to anticancer activity (GI₅₀ ~21–32 µM), suggesting that planar aromatic systems dominate target interactions .
Catalytic Applications: Pyrrolidine derivatives with benzylphenoxy or benzyloxy groups (e.g., 27P, 4-benzyloxy-pyridine) exhibit utility in catalysis, such as hydroamination of styrene, with reaction rates dependent on substituent electronic effects .
Physicochemical Properties: Benzylphenoxy and benzyloxy groups enhance lipophilicity, as seen in 4-benzyloxybenzaldehyde and related compounds . This property may improve membrane permeability but could also affect metabolic stability.
Data Table: Comparative Analysis of Pyrrolidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
